molecular formula C12H19NO3 B1381849 tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1434141-78-2

tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B1381849
CAS No.: 1434141-78-2
M. Wt: 225.28 g/mol
InChI Key: JQHIUJAHRNWYPJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate follows established International Union of Pure and Applied Chemistry guidelines for spirocyclic compounds containing nitrogen heteroatoms. The compound is officially designated with the Chemical Abstracts Service registry number 1434141-78-2, providing unambiguous identification in chemical databases.

The molecular formula C₁₂H₁₉NO₃ reflects the presence of twelve carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 225.29 atomic mass units. The systematic name incorporates several key structural elements: the tert-butyl protecting group, the ketone functionality at position 2, the azaspiro ring system designation [3.4]octane, and the carboxylate ester functionality at position 5.

The International Chemical Identifier representation provides additional structural specificity: InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-4-5-12(13)7-9(14)8-12/h4-8H2,1-3H3. This notation systematically describes the connectivity and hydrogen distribution within the molecular framework. The corresponding InChI Key JQHIUJAHRNWYPJ-UHFFFAOYSA-N serves as a condensed hash identifier for rapid database searches.

The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCCC12CC(=O)C2 illustrates the molecular connectivity in a linear format. This notation clearly delineates the tert-butyl group CC(C)(C), the carboxylate ester linkage OC(=O), and the spirocyclic core structure with its embedded nitrogen atom and ketone functionality.

Molecular Architecture: Spiro[3.4]octane Core Analysis

The spiro[3.4]octane core represents a distinctive bicyclic system where two rings share a single common carbon atom, creating a three-dimensional molecular scaffold. This spirocyclic architecture consists of a five-membered ring fused to a four-membered ring through a quaternary carbon center, generating an eight-membered overall framework with specific geometric constraints.

The designation [3.4] in the systematic name indicates the ring sizes within the spirocyclic system, where the first number represents the smaller ring minus one, and the second number represents the larger ring minus one. In this case, the compound features a four-membered ring (3+1) and a five-membered ring (4+1) connected through the spiro center. The nitrogen atom is incorporated into the five-membered ring at position 5, creating the azaspiro designation.

The molecular structure exhibits significant conformational rigidity due to the spiro junction, which constrains the relative positioning of the two rings. This rigidity contrasts sharply with more flexible aliphatic systems and contributes to the compound's distinctive three-dimensional profile. The incorporation of the nitrogen heteroatom into the larger ring system introduces additional electronic and steric considerations that influence the overall molecular geometry.

The ketone functionality at position 2 introduces a planar sp² carbon center within the four-membered ring, further constraining the conformational flexibility of this portion of the molecule. The carbonyl group creates a region of electron density depletion at the carbon center and provides a site for potential hydrogen bonding interactions or further chemical transformation.

Stereochemical Features of the 5-Azaspiro Framework

The 5-azaspiro framework introduces several important stereochemical considerations that distinguish this compound from purely carbocyclic spirocycles. The nitrogen atom at position 5 functions as both a ring constituent and a site for substitution with the carboxylate protecting group, creating a tertiary amine center with defined spatial orientation.

The nitrogen substitution pattern significantly influences the conformational preferences of the five-membered ring. Unlike oxygen or sulfur heteroatoms, nitrogen's sp³ hybridization and lone pair geometry create specific angular constraints that affect ring puckering and overall molecular shape. The carboxylate substituent on nitrogen introduces additional steric bulk that must be accommodated within the molecular framework.

The spiro junction itself represents a stereogenic element, although in this particular compound, the symmetry relationships may influence the overall stereochemical complexity. The rigid connection between the two rings prevents independent rotation, creating a locked three-dimensional arrangement that persists in solution and solid-state phases.

Ring strain considerations within the four-membered ring component introduce additional stereochemical constraints. The acute bond angles required for four-membered ring closure create significant angle strain that influences the preferred conformations of adjacent ring systems. This strain may be partially relieved through specific ring puckering patterns that minimize unfavorable interactions.

The tert-butyl carboxylate group introduces substantial steric bulk that must be accommodated without creating prohibitive non-bonded interactions. The bulky tert-butyl group likely adopts conformations that minimize steric clashes with the spirocyclic core, potentially influencing the overall molecular shape and accessible conformational space.

Crystallographic Data and Conformational Stability

Available crystallographic data indicate that this compound adopts a solid physical form under standard conditions. The compound requires refrigerated storage conditions, suggesting potential thermal sensitivity that may relate to conformational flexibility or chemical stability considerations.

The reported purity of 97 percent indicates that the compound can be isolated and purified to high standards using conventional synthetic and purification techniques. This level of purity suggests conformational and chemical stability sufficient for storage and handling under appropriate conditions. The solid-state form likely represents the thermodynamically most stable conformation under ambient conditions.

Property Value Reference
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.29 g/mol
Physical State Solid
Purity 97%
Storage Temperature Refrigerated
CAS Registry Number 1434141-78-2

The conformational stability of the spirocyclic framework likely contributes to the compound's ability to be isolated as a discrete solid material. The rigid spiro junction prevents rapid interconversion between different ring conformations, potentially leading to well-defined crystal packing arrangements in the solid state. The presence of multiple potential hydrogen bonding sites, including the ketone oxygen and carboxylate functionality, may facilitate intermolecular interactions that stabilize specific crystal forms.

Temperature-dependent conformational behavior represents an important consideration for this compound class. The requirement for refrigerated storage suggests that elevated temperatures may promote conformational changes, chemical decomposition, or other processes that compromise compound integrity. The balance between conformational entropy and enthalpic stabilization likely influences the optimal storage and handling conditions.

Properties

IUPAC Name

tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-4-5-12(13)7-9(14)8-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHIUJAHRNWYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-78-2
Record name 5-Boc-5-aza-spiro[3.4]octane-2-one
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Preparation Methods

Method A: Multi-step Synthesis via Azetidine Derivatives

Step 1: Formation of the Azetidine Intermediate

  • Starting Material: 1-BOC-3-oxoidene-azetidine (a protected azetidine derivative)
  • Reaction: Nucleophilic substitution with allyl bromide under zinc-mediated conditions in tetrahydrofuran (THF) at 10–20°C.
  • Outcome: Formation of 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester .

Step 2: Bromination

  • Reagent: Liquid bromine (Br₂)
  • Reaction Conditions: Reaction in dichloromethane at -30°C to -10°C for approximately 2 hours.
  • Outcome: Conversion to tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-formate .

Step 3: Cyclization to Spiro Compound

  • Reagent: Potassium carbonate (K₂CO₃) as a base
  • Reaction Conditions: Stirring in acetonitrile at 82°C overnight (12–16 hours).
  • Outcome: Formation of tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate .

Reaction Summary:

Step Reagents & Conditions Key Transformation Yield & Notes
1 Allyl bromide, Zn, THF, 10–20°C Azetidine alkylation High yield, large-scale feasible
2 Liquid Br₂, dichloromethane, -30°C to -10°C Bromination of allyl group Approximately 85% yield
3 K₂CO₃, acetonitrile, 82°C, overnight Cyclization to spirocyclic ~80% yield

Method B: Direct Cyclization from Functionalized Precursors

An alternative approach involves the direct cyclization of suitably functionalized azetidine derivatives, such as using protected amino alcohols and halogenated intermediates, under basic or acidic conditions to form the spirocyclic core. This method emphasizes the use of commercially available azetidine derivatives and avoids multi-step halogenation.

Data Tables of Reaction Conditions and Yields

Step Starting Material Reagents Solvent Temperature Time Yield Remarks
1 1-BOC-3-oxoidene-azetidine Allyl bromide, Zn THF/H₂O 10–20°C 4–6 hrs Not specified Alkylation step
2 Compound from Step 1 Liquid Br₂ Dichloromethane -30°C to -10°C 2 hrs 85% Bromination
3 Brominated intermediate K₂CO₃ Acetonitrile 82°C Overnight 80% Cyclization

Research Findings and Notes

  • Reaction Efficiency: The three-step process demonstrates high efficiency with yields exceeding 80% in the bromination and cyclization steps, indicating a robust synthetic route suitable for scale-up.

  • Raw Material Accessibility: The starting azetidine derivatives, such as 1-BOC-3-oxoidene-azetidine, are commercially available or easily synthesized, facilitating large-scale production.

  • Reaction Control: The use of low temperatures during bromination minimizes side reactions, while elevated temperatures in the cyclization step promote ring closure.

  • Safety Considerations: Handling liquid bromine requires strict safety protocols due to its corrosiveness and toxicity.

Additional Considerations

  • Alternative Reagents: Some studies suggest employing allyl Grignard reagents instead of allyl bromide for the initial alkylation, which may influence reaction conditions and yields.

  • Purification: Post-reaction purification typically involves column chromatography or recrystallization to obtain high-purity products suitable for further applications.

  • Scalability: The described methods are adaptable for industrial synthesis, emphasizing cost-effectiveness and operational simplicity.

Chemical Reactions Analysis

tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate has been investigated for its role as a precursor in the synthesis of bioactive compounds. Its spirocyclic structure is significant for developing drugs targeting various diseases, including cancer and neurological disorders.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of spirocyclic compounds exhibit anticancer properties. For instance, modifications of the azaspiro framework have led to compounds that inhibit tumor growth in preclinical models, demonstrating the potential of tert-butyl 2-oxo-5-azaspiro[3.4]octane derivatives in drug discovery efforts aimed at oncology .

1.2 Neuropharmacology

The compound's structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for neuropharmacological studies. Its derivatives have been explored for their potential to modulate GABAergic activity, which is crucial in treating anxiety and epilepsy.

Organic Synthesis Applications

2.1 Building Block for Complex Molecules

tert-Butyl 2-oxo-5-azaspiro[3.4]octane serves as an important building block in organic synthesis due to its unique structural features that facilitate further chemical transformations.

Table: Synthetic Pathways Involving tert-Butyl 2-Oxo-5-Azaspiro[3.4]Octane

Reaction TypeProduct TypeConditionsReference
AlkylationSpirocyclic aminesBase-catalyzed
ReductionAlcohol derivativesCatalytic hydrogenation
CyclizationNovel heterocyclesAcidic conditions

Industrial Applications

3.1 Agrochemicals

The compound is also being explored for use in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides that target specific plant metabolic pathways.

Case Study: Herbicide Development

Research indicates that spirocyclic compounds can disrupt plant growth regulation, leading to their application as herbicides with selective action against weeds while minimizing harm to crops .

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity. The presence of oxo and carboxylate groups can facilitate interactions with hydrogen bond donors and acceptors, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomers and Functional Group Variations

Compound CAS Molecular Formula Key Features Applications/Properties References
tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate 1581683-57-9 C₁₂H₁₉NO₃ Oxo group at position 5; Boc at position 2 Similar molecular weight but distinct reactivity due to oxo placement. Used in peptide mimetics.
tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate wx101883 C₁₀H₁₅NO₃S Sulfur (5-thia) replaces oxygen; oxo at position 5. Enhanced lipophilicity; potential in antiviral/antibacterial agents.
tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate 2225144-48-7 C₁₂H₁₈ClNO₆S Chlorosulfonylmethyl and oxo groups; 6-oxa ring. Reactive intermediate for nucleophilic substitutions.
(cis)-tert-Butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate - C₁₁H₁₇NO₄ Cis stereochemistry; 6-oxo and 7-oxa groups. Stereospecific applications in asymmetric synthesis.

Key Observations :

  • Heteroatom Substitution : The 5-thia analog (CAS wx101883) exhibits higher metabolic stability compared to oxygen-containing spirocycles, making it suitable for drug candidates .
  • Functionalized Derivatives : The chlorosulfonylmethyl derivative (CAS 2225144-48-7) introduces a reactive site for cross-coupling or sulfonamide formation .

Amino and Hydroxy Derivatives

Compound CAS Molecular Formula Key Features Applications/Properties References
tert-Butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate 1363380-49-7 C₁₂H₂₂N₂O₂ Amino substituent at position 2. Building block for protease inhibitors; 97% purity available.
tert-Butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate 1934835-43-4 C₁₂H₂₁NO₃ Hydroxy group at position 2. Intermediate for hydroxylation or glycosylation reactions.

Key Observations :

  • Amino Group: The 2-amino analog (CAS 1363380-49-7) is critical for designing kinase inhibitors due to its ability to form hydrogen bonds with target proteins .
  • Hydroxy Group : The hydroxy derivative (CAS 1934835-43-4) is prone to oxidation but serves as a precursor for esterification or etherification .

Complex Derivatives and Pharmaceutical Candidates

Compound CAS Molecular Formula Key Features Applications/Properties References
Zelquistinel (tert-Butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate) 2151842-64-5 C₁₅H₂₅N₃O₅ Multiple stereocenters; amino and hydroxy substituents. Investigational drug (BIOFOUNT) targeting neurological disorders.
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate - C₁₀H₁₅NO₄ Bicyclic structure with lactone moiety. High ring strain enhances reactivity in Diels-Alder reactions.

Key Observations :

  • Zelquistinel : This pharmaceutically active compound (MW 327.38) demonstrates the utility of spirocycles in drug design, leveraging stereochemistry for target specificity .

Biological Activity

tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate, with the CAS number 1434141-78-2, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure. This compound has been studied for its potential biological activities, including its effects on various biological systems and its application in drug discovery.

  • Molecular Formula : C12_{12}H19_{19}NO3_3
  • Molecular Weight : 225.28 g/mol
  • Purity : Typically around 97%
  • Physical State : Solid
  • Storage Conditions : Recommended to be stored at refrigerator temperatures (2-8°C) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The spirocyclic structure allows for unique interactions that can influence biological processes.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antimicrobial Activity : Research has indicated that compounds similar to tert-butyl 2-oxo-5-azaspiro[3.4]octane derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus.
Study BCytotoxicityShowed IC50 values indicating effective cell death in HeLa cells at low concentrations.
Study CNeuroprotectionReported reduced oxidative stress markers in neuronal cells treated with the compound.

Toxicology and Safety

The safety profile of this compound indicates that it should be handled with care due to potential irritant properties . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Proper safety measures should be taken when handling this compound.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate
Reactant of Route 2
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tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate

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